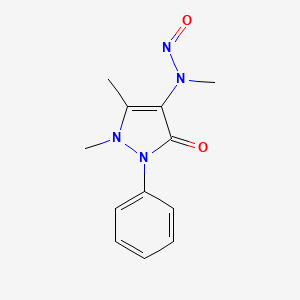

4-(N-Methyl-N-nitroso)aminoantipyrine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-9-11(14(2)13-18)12(17)16(15(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVMURIFUSQEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994946 | |

| Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73829-38-6 | |

| Record name | 4-(N-Methyl-N-nitroso)aminoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073829386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73829-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(N-Methyl-N-nitroso)aminoantipyrine, a significant N-nitrosamine derivative of the antipyrine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

This compound, with the molecular formula C₁₂H₁₄N₄O₂, is a compound of interest in both synthetic organic chemistry and biological research.[1] As an N-nitrosamine, its potential for mutagenicity and carcinogenicity is a primary focus of toxicological studies, where it often serves as a model compound to investigate the mechanisms of nitrosamine-induced carcinogenesis.[2][3] Its synthesis is a critical process for enabling these research activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [1][2][4][5] |

| Molecular Weight | 246.27 g/mol | [1][2][4][5][6] |

| CAS Number | 73829-38-6 | [4][5][6] |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | [1][6] |

| Melting Point | 99 °C | [5] |

| Boiling Point (Predicted) | 385.3 ± 52.0 °C | [5] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5] |

| Topological Polar Surface Area | 56.2 Ų | [5][6] |

| XLogP3 | 0.7 | [5][6] |

Synthesis of this compound

The primary and most common synthetic route to this compound involves the nitrosation of its precursor, 4-(N-Methylamino)antipyrine.[1][2]

Primary Synthetic Pathway

The reaction involves treating 4-(N-Methylamino)antipyrine with a nitrosating agent, typically sodium nitrite, in an acidic medium. The acid, commonly hydrochloric acid, generates nitrous acid in situ, which then reacts with the secondary amine functionality of the precursor to form the N-nitroso group.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitrosation of 4-(N-Methylamino)antipyrine

This protocol outlines the general procedure for the synthesis.

Materials:

-

4-(N-Methylamino)antipyrine (1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Standard laboratory glassware

Procedure:

-

Preparation: Dissolve a known quantity of 4-(N-Methylamino)antipyrine in water in a reaction flask.[2]

-

Cooling: Place the reaction flask in an ice bath and cool the solution to approximately 0 °C with continuous stirring.[1][2]

-

Nitrosation: Slowly add a solution of sodium nitrite and hydrochloric acid to the cooled precursor solution.[2] Maintain the temperature between 0 and 5 °C to prevent over-nitrosation and ensure selective formation of the desired product.[1]

-

Reaction Time: Continue stirring the mixture at low temperature for approximately one hour to ensure the reaction goes to completion.[2]

-

Isolation: Isolate the crude product, which may precipitate from the solution.

-

Purification: Purify the final product using standard techniques such as crystallization or column chromatography to achieve the desired purity.[1] Under optimal conditions, this process can achieve a yield of around 70%.[2]

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Caption: General workflow for the characterization of the synthesized compound.

Spectroscopic and Chromatographic Data

While specific spectral data is not extensively published, Table 2 summarizes the expected outcomes from standard characterization methods for a compound with this structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups (N-CH₃ and C-CH₃), the phenyl group protons, and potentially distinct shifts due to the presence of the nitroso group. |

| ¹³C NMR | Resonances for the carbon atoms in the pyrazolone ring, the phenyl ring, and the methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) group of the pyrazolone ring, C=C and C-H bonds of the aromatic system, and a key stretching vibration for the N-N=O (nitroso) group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (246.27 g/mol ), along with a characteristic fragmentation pattern.[2] |

| HPLC | A single major peak under appropriate conditions, indicating the purity of the compound. Retention time can be used for identification against a reference standard.[7] |

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of the synthesized this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Synthesized this compound sample

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio may require optimization.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where the compound exhibits strong absorbance.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to this compound.

Biological Context and Safety

Biological Activity

This compound is classified as a low-potency N-nitrosamine.[1] Like many compounds in this class, its biological activity is primarily associated with potential mutagenicity and carcinogenicity.[1][2] The mechanism is believed to involve metabolic activation, which generates reactive electrophilic species capable of alkylating DNA.[2][3] This can lead to the formation of DNA adducts, which, if not repaired, may cause mutations during DNA replication.[3]

Caption: Potential metabolic activation pathway of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Buy this compound | 73829-38-6 [smolecule.com]

- 2. Buy this compound (EVT-1549064) | 73829-38-6 [evitachem.com]

- 3. This compound | 73829-38-6 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C12H14N4O2 | CID 126438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [In vivo nitrosation of methimazole in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-(N-Methyl-N-nitroso)aminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Methyl-N-nitroso)aminoantipyrine (MNAA), a derivative of the analgesic and antipyretic agent antipyrine, is a significant compound of interest in the fields of toxicology and medicinal chemistry. As a member of the N-nitrosamine class of compounds, MNAA is primarily studied for its potential mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and relevant experimental methodologies associated with MNAA.

Chemical and Physical Properties

MNAA is a solid compound with moderate lipophilicity. Its core structure consists of a pyrazolone ring, characteristic of antipyrine derivatives, with a key N-methyl-N-nitrosoamino functional group at the 4-position. This functional group is the primary determinant of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73829-38-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 246.27 g/mol | [1][2][3][4][5][6] |

| Melting Point | 99 °C | [5][7] |

| LogP | 1.602 | [5] |

| Exact Mass | 246.11167570 Da | [4][5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Reactivity

Synthesis

The primary route for the synthesis of MNAA involves the nitrosation of a secondary amine precursor, 4-(N-methylamino)antipyrine.[2][6] An alternative pathway begins with the nitrosation of antipyrine itself, followed by reduction and subsequent methylation and nitrosation.[2]

Experimental Protocol: Synthesis of this compound from 4-(N-methylamino)antipyrine

This protocol is a generalized procedure based on available literature.[1][6] Optimization of specific parameters may be required to achieve the reported yield of approximately 70%.[5][6]

-

Materials: 4-(N-methylamino)antipyrine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Ice.

-

Procedure:

-

Dissolve a known quantity of 4-(N-methylamino)antipyrine in water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature at 0°C.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid, ensuring the temperature does not rise above 5°C.

-

Stir the reaction mixture at 0°C for approximately one hour.

-

The resulting precipitate of this compound can be collected by filtration.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Characterize the final product using techniques such as melting point determination, and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

-

Chemical Reactivity

MNAA exhibits reactivity characteristic of N-nitrosamines.[2][6]

-

Reduction: The nitroso group can be reduced to form the corresponding hydrazine or amine.

-

Alkylation: The presence of the amino group makes the compound susceptible to reactions with electrophiles.

-

Decomposition: Under certain conditions, such as exposure to strong acids or UV light, N-nitrosamines can decompose, potentially releasing nitric oxide.

-

Denitrosation: The nitroso group can be cleaved under specific chemical or enzymatic conditions.

Biological Activity and Mechanism of Action

The primary biological significance of MNAA lies in its genotoxicity, a common trait among N-nitrosamines.[2][6]

Mutagenicity and Carcinogenicity

Studies have shown that MNAA is mutagenic in the Ames test, specifically causing base-pair substitutions in Salmonella typhimurium strain TA100.[13][14][15][16] This mutagenic potential is a strong indicator of its likely carcinogenicity, as N-nitrosamines are a well-established class of carcinogens.

Experimental Protocol: Ames Test (General Procedure)

This is a generalized protocol for the bacterial reverse mutation assay. Specific concentrations and conditions for testing MNAA would need to be optimized.

-

Materials: Salmonella typhimurium strain TA100, S9 metabolic activation mix (from rat liver), top agar, minimal glucose agar plates, test compound (MNAA), positive and negative controls.

-

Procedure:

-

Prepare serial dilutions of MNAA.

-

In separate test tubes, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer control.

-

After a brief pre-incubation, add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Mechanism of Action: DNA Alkylation

The genotoxicity of MNAA is attributed to its ability to alkylate DNA. This process requires metabolic activation, typically by cytochrome P450 enzymes in the liver.[17][18][19][20]

-

Metabolic Activation: Cytochrome P450 enzymes, such as CYP2E1 and CYP2A6, catalyze the α-hydroxylation of the N-nitrosamine.[18] This creates an unstable intermediate.

-

Formation of Electrophilic Species: The α-hydroxy-nitrosamine spontaneously decomposes to form a highly reactive electrophilic species, a diazonium ion.

-

DNA Adduct Formation: The diazonium ion readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine and the N3 position of adenine, forming DNA adducts.[21][22][23][24][25]

-

Mutagenesis: These DNA adducts can lead to mispairing during DNA replication, resulting in mutations. For instance, O⁶-methylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Buy this compound | 73829-38-6 [smolecule.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C12H14N4O2 | CID 126438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Buy this compound (EVT-1549064) | 73829-38-6 [evitachem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminoantipyrine(83-07-8) 1H NMR [m.chemicalbook.com]

- 10. 4-Aminoantipyrine(83-07-8) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Salmonella typhimurium strain TA100 differentiates several classes of carcinogens and mutagens by base substitution specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. conservancy.umn.edu [conservancy.umn.edu]

- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Assault of 4-(N-Methyl-N-nitroso)aminoantipyrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Methyl-N-nitroso)aminoantipyrine (MNAP) is a synthetic N-nitrosamine derivative of antipyrine, a compound with a history of use as an analgesic and antipyretic. As a member of the N-nitrosamine class, MNAP is of significant interest to the scientific community due to the well-established carcinogenic and mutagenic potential of many compounds in this family. Understanding the precise mechanism of action of MNAP is critical for assessing its toxicological risk and for the broader study of N-nitrosamine-induced carcinogenesis. This technical guide provides a comprehensive overview of the core mechanisms by which MNAP is thought to exert its biological effects, with a focus on its metabolic activation, genotoxicity, and subsequent cellular responses. The information presented herein is synthesized from available literature on MNAP and structurally related N-nitroso compounds.

Core Mechanism of Action: A Multi-Step Path to Genotoxicity

The primary mechanism of action of this compound is centered on its transformation into a reactive electrophilic species that can directly damage cellular macromolecules, most notably DNA.[1] This process is not direct; rather, it requires a series of metabolic steps to "activate" the compound. The genotoxic effects of MNAP are a direct consequence of this bioactivation.

Metabolic Activation

Like most N-nitrosamines, MNAP is metabolically inert in its parent form and requires enzymatic activation to become a potent DNA-alkylating agent. This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of cells, particularly in the liver.[2] While the specific CYP isozymes responsible for MNAP metabolism have not been definitively identified, studies on the parent compound, antipyrine, and other N-nitrosamines suggest the involvement of multiple CYP enzymes, including those in the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies.[1][3]

The key initial step in the bioactivation of N-methyl-N-nitrosamines is the enzymatic α-hydroxylation of the methyl group. This reaction creates an unstable intermediate, α-hydroxymethyl-N-nitrosamine, which then undergoes spontaneous decomposition. This decomposition generates formaldehyde and a highly reactive methyldiazonium ion. It is this methyldiazonium ion that acts as the ultimate carcinogenic and mutagenic species, readily reacting with nucleophilic sites on DNA bases.

Genotoxicity and DNA Adduct Formation

The electrophilic methyldiazonium ion generated during MNAP metabolism can attack various nucleophilic centers in DNA, leading to the formation of DNA adducts. These adducts are covalent modifications of the DNA bases and are the primary lesions responsible for the mutagenic and carcinogenic effects of N-nitrosamines.

Several types of DNA adducts can be formed, with the most critical for mutagenesis being the alkylation of oxygen atoms in the DNA bases. Of particular importance is the formation of O⁶-methylguanine (O⁶-meG). This lesion is highly miscoding, as it can be read as adenine by DNA polymerase during replication, leading to G:C to A:T transition mutations. Other DNA adducts formed include N⁷-methylguanine (N⁷-meG) and N³-methyladenine (N³-meA). While N⁷-meG is the most abundant adduct, it is less mutagenic than O⁶-meG.

The formation of these DNA adducts disrupts the normal functioning of DNA, interfering with replication and transcription, and can lead to mutations if not repaired before the next round of cell division.

Cellular Responses to MNAP-Induced Damage

The presence of MNAP-induced DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. These responses include the activation of DNA repair pathways, cell cycle arrest, and, in cases of extensive damage, the induction of apoptosis (programmed cell death).

DNA Repair Pathways

Cells possess several DNA repair mechanisms to counteract the effects of alkylating agents like activated MNAP. The primary pathways involved in the repair of N-nitrosamine-induced DNA damage are:

-

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, such as N⁷-methylguanine and N³-methyladenine. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

-

O⁶-Alkylguanine-DNA Alkyltransferase (AGT or MGMT): This is a direct reversal repair protein that specifically removes alkyl groups from the O⁶ position of guanine. AGT transfers the methyl group from O⁶-methylguanine to one of its own cysteine residues in a stoichiometric, "suicide" reaction. The activity of AGT is a critical factor in determining the susceptibility of a cell or tissue to the mutagenic effects of N-nitrosamines.

Cell Cycle Arrest and Apoptosis

If DNA damage is extensive or if the repair mechanisms are overwhelmed, cells can activate cell cycle checkpoints to halt proliferation and allow more time for repair. This prevents the replication of damaged DNA, which could lead to the fixation of mutations. Key proteins involved in this process include p53 and various cyclin-dependent kinase inhibitors.

Should the DNA damage be irreparable, the cell may initiate apoptosis to eliminate itself and prevent the propagation of potentially harmful mutations. The apoptotic cascade can be triggered by signals originating from the DNA damage response pathway.

Quantitative Data on the Genotoxicity of MNAP and Related Compounds

While specific quantitative data for MNAP is limited in the public domain, studies on its mutagenicity and the genotoxicity of other N-nitrosamines provide valuable insights.

Table 1: Mutagenicity of MNAP in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Result |

| TA100 | Required | Mutagenic |

| TA98 | Not specified | Not specified |

Source: Inferred from qualitative descriptions in the literature.

Table 2: Dose-Response Data for Genotoxicity of a Representative N-Nitrosamine (NDEA) in an in vivo Mouse Model

| Endpoint | Dose (mg/kg/day) | Response |

| Transgenic Rodent Mutation Assay (cII) | 0.001 | No significant increase |

| 0.01 | No significant increase | |

| 0.1 | Statistically significant increase | |

| 1 | Statistically significant increase | |

| 3 | Statistically significant increase | |

| Comet Assay (% tail DNA) in Liver | 1 | Statistically significant increase |

| 3 | Statistically significant increase |

Source: Data for N-nitrosodiethylamine (NDEA) is used as a representative example to illustrate typical dose-response relationships for N-nitrosamines.[4]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for N-Nitrosamines

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For N-nitrosamines like MNAP, which require metabolic activation, the protocol is as follows:

-

Bacterial Strains: Salmonella typhimurium strains TA100 (detects base-pair substitutions) and TA98 (detects frameshift mutations) are commonly used.

-

Metabolic Activation: A liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone is used as an external source of metabolic enzymes. The S9 mix also contains cofactors such as NADP+ and glucose-6-phosphate.

-

Procedure (Pre-incubation Method):

-

The test compound (MNAP) at various concentrations is pre-incubated with the bacterial tester strain and the S9 mix (or a buffer for the non-activation control) at 37°C for a defined period (e.g., 20-30 minutes).

-

Molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) is added to the mixture.

-

The entire mixture is poured onto a minimal glucose agar plate.

-

-

Incubation and Scoring: The plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

The mechanism of action of this compound is consistent with that of other carcinogenic N-nitrosamines. It involves metabolic activation by cytochrome P450 enzymes to a reactive methyldiazonium ion, which subsequently forms mutagenic DNA adducts, primarily O⁶-methylguanine. These DNA lesions can lead to mutations and initiate carcinogenesis if not effectively repaired by cellular DNA repair pathways such as base excision repair and direct reversal by AGT. The cellular response to MNAP-induced damage also involves the activation of cell cycle checkpoints and apoptosis. Further research is warranted to identify the specific CYP isozymes involved in MNAP metabolism and to obtain more detailed quantitative data on its genotoxic and cytotoxic effects. A thorough understanding of these mechanisms is essential for the accurate assessment of the human health risks associated with exposure to this and other N-nitroso compounds.

References

- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of cytochrome P-450 mediated metabolism of antipyrine in the rat at different extents of fluosol-DA hemodilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and Mutagenicity of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N-Methyl-N-nitroso)aminoantipyrine (MNAA) is an N-nitroso compound derived from the pharmaceutical agent antipyrine. As a member of the N-nitrosamine class, MNAA is of toxicological interest due to the potential for mutagenic and carcinogenic effects. This technical guide provides a comprehensive overview of the available toxicological and mutagenicity data for MNAA. It includes a summary of its genotoxic properties, details on the experimental protocols used for its assessment, and an overview of the general mechanisms of action for N-nitrosamines. Due to the limited availability of specific quantitative data for MNAA in publicly accessible literature, this guide also incorporates general principles and methodologies applied to the study of related N-nitroso compounds to provide a thorough understanding of its potential risks.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | [1] |

| Synonyms | MNAA, N-Nitroso-methylaminoantipyrine | [1] |

| CAS Number | 73829-38-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [1] |

| Molecular Weight | 246.27 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Mutagenicity

The primary toxicological concern associated with this compound is its mutagenic potential. Studies have demonstrated its activity in bacterial reverse mutation assays.

Ames Test (Bacterial Reverse Mutation Assay)

MNAA has been shown to be mutagenic in the Ames test, specifically in the Salmonella typhimurium strain TA100.[2] This strain is designed to detect base-pair substitution mutations. A critical aspect of MNAA's mutagenicity is its requirement for metabolic activation.[2]

| Parameter | Observation | Reference |

| Test System | Salmonella typhimurium TA100 | [2] |

| Mutagenic Effect | Positive for inducing reverse mutations | [2] |

| Metabolic Activation | Requires the presence of a rat liver microsomal preparation (S9 mix) | [2] |

| Effect of Modulators | The mutagenicity of MNAA is reported to be inhibited by cysteine and glutathione. |

In Vivo Toxicology and Carcinogenicity

There is a significant lack of publicly available data on the in vivo toxicology and carcinogenicity of this compound. No information on acute toxicity (e.g., LD50 values) or long-term carcinogenicity bioassays in animal models was identified in the comprehensive literature search. N-nitrosamines as a class, however, are well-established as potent carcinogens in various animal species.[3][4][5]

Mechanism of Action: Genotoxicity

The genotoxic mechanism of MNAA is presumed to follow the general pathway established for N-nitrosamines. This involves metabolic activation by cytochrome P450 (CYP) enzymes in the liver.

The proposed mechanism involves the following key steps:

-

Metabolic Activation: MNAA is metabolized by CYP enzymes, likely CYP2E1 and CYP2A6 which are known to activate other N-nitrosamines.[6] This enzymatic reaction involves the hydroxylation of the carbon atom alpha to the N-nitroso group.

-

Formation of Unstable Intermediates: The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes.

-

Generation of Electrophilic Species: This decomposition yields a highly reactive electrophilic diazonium ion.

-

DNA Adduct Formation: The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts.[3][7][8][9] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations.

Signaling Pathway for N-Nitrosamine-Induced Genotoxicity

Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Experimental Protocols

While specific, detailed protocols for the toxicological evaluation of MNAA are not available in the literature, the following sections describe the standard methodologies that would be employed for such assessments, based on OECD guidelines and common practices for N-nitrosamines.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of MNAA to induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain WP2 uvrA.

-

Test substance: this compound (MNAA).

-

Metabolic activation system: S9 fraction from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate).

-

Minimal glucose agar plates.

-

Top agar.

-

Positive and negative controls.

Procedure (Plate Incorporation Method):

-

Prepare a range of concentrations of MNAA in a suitable solvent (e.g., DMSO or water).

-

To sterile test tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the MNAA solution (or control), and 0.5 mL of the S9 mix (for metabolic activation) or a buffer (for no activation).

-

The tubes are pre-incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

After pre-incubation, 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin is added to each tube.

-

The contents of each tube are mixed and poured onto the surface of minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase should be at least double the spontaneous reversion rate.

Experimental Workflow for Ames Test

Caption: A generalized workflow for the Ames test to assess mutagenicity.

In Vitro Micronucleus Test

Objective: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.

Materials:

-

Mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

-

Test substance: MNAA.

-

Metabolic activation system (S9 mix).

-

Cell culture medium and supplements.

-

Cytochalasin B (to block cytokinesis).

-

Fixatives and staining solutions (e.g., Giemsa, acridine orange).

-

Microscope slides.

Procedure:

-

Cell cultures are treated with various concentrations of MNAA, both with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

-

The treatment medium is then removed, and the cells are washed and cultured in fresh medium containing cytochalasin B.

-

The cells are incubated for a period that allows for the completion of one to one and a half cell cycles.

-

Cells are harvested, subjected to hypotonic treatment, and fixed.

-

The fixed cells are dropped onto microscope slides and stained.

-

Slides are scored under a microscope for the presence of micronuclei in binucleated cells.

-

A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Discussion and Conclusion

The available evidence strongly indicates that this compound is a mutagenic compound, consistent with its classification as an N-nitrosamine. Its mutagenicity in the Ames test is dependent on metabolic activation, suggesting that it is a pro-mutagen that requires enzymatic conversion to a reactive species to exert its genotoxic effects. The general mechanism of action for N-nitrosamines, involving metabolic activation by cytochrome P450 and subsequent DNA adduct formation, is the most likely pathway for MNAA-induced genotoxicity.

A significant gap in the current knowledge is the lack of in vivo toxicity and carcinogenicity data for MNAA. While the mutagenicity data suggest a carcinogenic potential, this has not been confirmed through long-term animal studies. Further research is warranted to fully characterize the toxicological profile of MNAA, including in vivo studies to assess its carcinogenic potential and to identify specific target organs. Additionally, more detailed mechanistic studies could elucidate the specific CYP enzymes involved in its activation and the profile of DNA adducts formed. For drug development professionals, the potential for MNAA to form from the nitrosation of precursor molecules highlights the importance of controlling nitrosamine impurities in pharmaceutical products.

References

- 1. This compound | C12H14N4O2 | CID 126438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mutagenicity of reaction products of sulpyrine with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hesiglobal.org [hesiglobal.org]

- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 9. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N-Methyl-N-nitroso)aminoantipyrine is an N-nitroso compound derived from the pharmaceutical agent antipyrine. As a member of the N-nitrosamine class, its biological activity is of significant interest, primarily concerning its potential for mutagenicity and carcinogenicity. This document provides a comprehensive overview of the anticipated in vitro biological activities of this compound, based on the known reactivity of related N-nitroso compounds and precursors. It outlines detailed experimental protocols for assessing its cytotoxic and genotoxic effects and presents a framework for the quantitative analysis of its biological impact.

Introduction

This compound is a derivative of antipyrine, a compound historically used for its analgesic and antipyretic properties. The introduction of a nitroso group to the methylated amino functional group classifies it as an N-nitrosamine, a class of compounds recognized for their potential to induce DNA damage and carcinogenesis.[1] The primary mechanism of action for N-nitrosamines involves metabolic activation to reactive electrophilic species that can alkylate DNA, leading to mutations if not repaired by cellular mechanisms.[2][3] This guide focuses on the expected in vitro biological effects of this compound and provides methodologies for its evaluation.

Potential Mechanism of Action: Genotoxicity

The genotoxic activity of this compound is predicted to follow the general pathway established for many N-nitrosamines. This involves enzymatic activation, leading to the formation of a highly reactive diazonium ion that can subsequently alkylate DNA bases.

Metabolic Activation

The metabolic activation of N-nitrosamines is a critical step in their mechanism of genotoxicity. This process is typically mediated by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for this compound is depicted below.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC50 (µM) [95% CI] | Reference |

| HepG2 (Human Hepatoma) | MTT | Cell Viability | Data to be generated | Data to be generated | N/A |

| TK6 (Human Lymphoblastoid) | Trypan Blue Exclusion | Cell Viability | Data to be generated | Data to be generated | N/A |

| LX-2 (Human Liver) | MTT | Cell Viability | Data to be generated | Data to be generated | Based on[4] |

Table 2: In Vitro Genotoxicity Data

| Assay Type | Test System | Metabolic Activation | Concentration Range (µ g/plate or µM) | Result | Reference |

| Ames Test | S. typhimurium TA98, TA100 | With and without S9 mix | Data to be generated | Data to be generated | Based on[1] |

| Micronucleus Test | Human Lymphocytes | With and without S9 mix | Data to be generated | Data to be generated | Based on[5] |

| Chromosomal Aberration | Human Lymphocytes | With and without S9 mix | Data to be generated | Data to be generated | Based on[5] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is adapted from studies on the metabolites of metamizole, including 4-methylaminoantipyrine and 4-aminoantipyrine.[4]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant cell line (e.g., LX-2 human liver cell line).

Materials:

-

LX-2 human liver cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed LX-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 µM).

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Mutagenicity Assessment: Ames Test

This protocol is based on the methodology used to test the mutagenicity of 4-nitrosoantipyrine.[1]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

This compound

-

DMSO

-

S9 metabolic activation mix (from Aroclor 1254-induced rat liver)

-

Top agar

-

Minimal glucose agar plates

-

Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98 without S9; 2-anthramine for TA100 and TA98 with S9)

Procedure:

-

Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains.

-

Compound Preparation: Dissolve this compound in DMSO to prepare a range of concentrations.

-

Plate Incorporation Assay:

-

To a tube containing 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution.

-

For assays with metabolic activation, add 0.5 mL of the S9 mix.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Conclusion

This compound, as an N-nitrosamine, is anticipated to exhibit in vitro cytotoxic and genotoxic activities following metabolic activation. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these potential biological effects. The generation of quantitative data through these standardized assays is crucial for a thorough risk assessment and for understanding the compound's mechanism of action at the cellular level. Further research into its interactions with DNA and cellular repair pathways will provide a more complete picture of its biological profile.

References

- 1. Mutagenicity of 4-aminoantipyrine and 4-nitrosoantipyrine, the C-nitroso derivative of antipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA single-strand breaks and toxicity induced by 4-(methyl-nitrosamino)-1-(3- pyridyl)-1-butanone or N-nitrosodimethylamine in hamster and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity of N-Nitrosamines: A Technical Guide Focused on N-Nitroso-N-methyl-4-aminobutanoic Acid (MNAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2] These compounds can form during various manufacturing processes and have been detected as impurities in some pharmaceutical products, leading to regulatory scrutiny and product recalls.[3][4][5] This technical guide provides an in-depth overview of the carcinogenicity of N-nitrosamines, with a specific focus on N-nitroso-N-methyl-4-aminobutanoic acid (MNAA), also known as NMBA. MNAA is recognized as a tobacco-specific nitrosamine and has been identified as a contaminant in some medications.[5][6] This document will detail the experimental evidence of its carcinogenicity, the methodologies used in these studies, and the proposed mechanisms of action.

Quantitative Carcinogenicity Data

The carcinogenic potential of N-nitrosamines, including MNAA, has been evaluated in numerous animal studies. The data from these studies are crucial for risk assessment. The following tables summarize key quantitative findings from carcinogenicity bioassays of MNAA and other illustrative N-nitrosamines.

Table 1: Carcinogenicity Data for N-Nitroso-N-methyl-4-aminobutanoic Acid (MNAA/NMBA)

| Species/Strain | Route of Administration | Dose/Concentration | Duration of Exposure | Target Organ(s) | Tumor Type | Incidence | Reference |

| F344 Rats | Drinking Water | 300 mg/L per day | Chronic | Bladder | Transitional Cell Carcinomas | Not specified | [6] |

| Rats | Not specified | Not specified | Not specified | Bladder, Kidney | Tumors | Not specified | [5] |

Table 2: Carcinogenicity Data for Selected N-Nitrosamines

| Compound | Species/Strain | Route of Administration | Dose/Concentration | Target Organ(s) | Tumor Type | Incidence (%) | Reference |

| N-nitrosodimethylamine (NDMA) | Rats | Chronic Oral | 0.022 mg/kg/day | Liver | Tumors | Not specified | [7] |

| N-nitrosodiethylamine (NDEA) | Rats | Drinking Water | 1 or 2 mg/kg body weight per day | Liver | Hepatocellular Carcinomas | Not specified | [8] |

| Methyl-n-amylnitrosamine (MNAN) | Adult Rats | Single i.p. injection | 50-70 mg/kg | Esophagus | Squamous Carcinomas | 74 | [9][10] |

| 2-oxo-MNAN | Adult Rats | Six s.c. injections | 75 mg/kg | Nasal Cavity, Esophagus, Soft Tissue | Tumors | 68, 63, 32 | [9][10] |

| N-Nitrosodi-n-butylamine | Mice, Rats, Hamsters, Guinea Pigs | Oral | Not specified | Urinary Bladder | Papilloma, Carcinoma | Not specified | [11] |

| N-nitrosodiethanolamine | Rats | Drinking Water | Not specified | Liver, Nasal Cavity | Carcinoma | Not specified | [11] |

Experimental Protocols

Understanding the methodologies of carcinogenicity studies is essential for interpreting the data and assessing its relevance. Below are detailed descriptions of typical experimental protocols used in the study of N-nitrosamines.

General Protocol for a Chronic Rodent Carcinogenicity Bioassay

This protocol is a generalized representation based on common practices in toxicology and carcinogenesis research.[12]

1. Animal Model:

-

Species and Strain: Typically, rats (e.g., Fischer 344, Sprague-Dawley) or mice (e.g., B6C3F1) are used due to their well-characterized biology and historical use in carcinogenicity testing.[13]

-

Age and Sex: Young adult animals are used, and both sexes are typically included to assess sex-specific differences in response.

-

Health Status: Animals are specific-pathogen-free (SPF) to minimize confounding effects of disease.

2. Housing and Husbandry:

-

Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Diet and water are provided ad libitum, with careful consideration to avoid contaminants that could interfere with the study.

3. Test Substance Administration:

-

Route of Administration: The route chosen often reflects potential human exposure. For MNAA, administration via drinking water is relevant.[6] Other routes include gavage, dietary mixing, inhalation, or injection (intraperitoneal, subcutaneous).[9][10][11]

-

Dose Selection: Multiple dose groups (typically a high, medium, and low dose) and a control group are used. The high dose is often selected to be a maximum tolerated dose (MTD), which is the highest dose that does not cause significant non-carcinogenic toxicity or mortality.

-

Duration: Chronic studies typically last for the majority of the animal's lifespan (e.g., 2 years for rodents).[13]

4. In-Life Observations:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are monitored regularly.

-

Palpation for masses is performed periodically.

5. Terminal Procedures and Pathology:

-

At the end of the study, all surviving animals are euthanized.

-

A complete necropsy is performed on all animals (including those that die prematurely).

-

Organs and tissues are examined macroscopically for any abnormalities.

-

A comprehensive list of tissues is collected and preserved in formalin.

-

Histopathological examination of tissues from the high-dose and control groups is conducted. If treatment-related lesions are found, tissues from lower-dose groups are also examined.

6. Data Analysis:

-

Statistical analysis is performed to compare tumor incidence between the dosed and control groups.

-

Survival analysis is also conducted.

Mechanisms of Carcinogenicity

The carcinogenic activity of N-nitrosamines is contingent upon their metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, primarily DNA.[8][14]

Metabolic Activation Pathway

The primary pathway for the metabolic activation of many N-nitrosamines, including presumably MNAA, is initiated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[15][16] The key step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[17][18] This process is depicted in the following diagram.

Metabolic activation of N-nitrosamines.

This metabolic activation leads to the formation of a highly reactive alkyldiazonium ion. This electrophile can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.[19] The formation of O⁶-alkylguanine is considered a particularly critical mutagenic lesion, as it can lead to G:C to A:T transition mutations during DNA replication if not repaired.[14] The accumulation of such mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can initiate the process of carcinogenesis.

Experimental Workflow for In Vivo Genotoxicity Assessment

To investigate the DNA-damaging potential of N-nitrosamines, in vivo genotoxicity assays are often employed as a surrogate for long-term carcinogenicity studies.[20] These assays can provide mechanistic insights and are less time and resource-intensive.

Workflow for in vivo genotoxicity assessment.

Regulatory Context and Risk Management

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of N-nitrosamine impurities in pharmaceutical products.[3][21][22] These guidelines emphasize the need for manufacturers to conduct risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to perform testing to quantify the levels of these impurities.[23]

Acceptable intake (AI) limits for various nitrosamines have been set based on their carcinogenic potency. For example, the FDA has set an AI limit of 96 ng/day for NDMA and 26.5 ng/day for NDEA.[4] If multiple nitrosamines are present, the total daily intake should generally not exceed the limit of the most potent impurity.[23]

Logical Relationship for Nitrosamine Risk Mitigation

Nitrosamine impurity risk mitigation workflow.

Conclusion

The carcinogenicity of N-nitrosamines, including MNAA, is well-established through extensive animal studies. Their mechanism of action involves metabolic activation to DNA-reactive intermediates, leading to mutations and the initiation of cancer. For professionals in the pharmaceutical industry, a thorough understanding of the toxicology of these compounds, the methodologies for their assessment, and the regulatory landscape is critical for ensuring the safety and quality of drug products. Proactive risk assessment and mitigation strategies are essential to control the presence of these potentially harmful impurities.

References

- 1. dhss.delaware.gov [dhss.delaware.gov]

- 2. researchgate.net [researchgate.net]

- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carcinogenicity tests of methyl-n-amylnitrosamine (MNAN) administered to newborn and adult rats and hamsters and adult mice and of 2-oxo-MNAN administered to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. uwo.ca [uwo.ca]

- 13. Methylated arsenicals: the implications of metabolism and carcinogenicity studies in rodents to human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. conservancy.umn.edu [conservancy.umn.edu]

- 16. impactfactor.org [impactfactor.org]

- 17. researchgate.net [researchgate.net]

- 18. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Studies on the mechanism of the acute and carcinogenic effects of N-nitrosodimethylamine on mink liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 21. fda.gov [fda.gov]

- 22. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 23. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

In Vivo Metabolism of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide

Disclaimer: Direct experimental studies on the in vivo metabolism of 4-(N-Methyl-N-nitroso)aminoantipyrine (MNAA) are not extensively available in the public domain. This guide, therefore, extrapolates potential metabolic pathways and experimental methodologies based on established principles of N-nitrosamine metabolism and studies on structurally related compounds, including antipyrine and other N-nitroso compounds.

Introduction

This compound is a derivative of antipyrine, a medication with analgesic and antipyretic properties. The introduction of a nitroso group raises concerns about its potential carcinogenicity, as many N-nitrosamines are known to be potent carcinogens that require metabolic activation to exert their effects.[1][2][3][4][5] This guide provides a detailed overview of the probable in vivo metabolic pathways of MNAA, methodologies for its study, and the expected quantitative data presentation.

Hypothesized Metabolic Pathways

The metabolism of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][6] The key metabolic activation pathway for many N-nitrosamines is α-hydroxylation, which leads to the formation of unstable intermediates that can ultimately generate DNA-alkylating species.[4][6] Based on the metabolism of other N-nitrosamines and antipyrine, the following pathways are proposed for MNAA.

α-Hydroxylation (Metabolic Activation)

This is considered a major pathway for the bioactivation of many nitrosamines.[6][7] CYP-mediated hydroxylation at the carbon atom adjacent to the N-nitroso group would lead to unstable intermediates.

-

Pathway 1a: N-demethylation: Hydroxylation of the methyl group would result in an unstable α-hydroxymethylnitrosamine, which would spontaneously decompose to formaldehyde and a methyldiazonium ion. The latter is a potent alkylating agent that can form DNA adducts, a critical step in chemical carcinogenesis.[6]

-

Pathway 1b: C4-Hydroxylation of the pyrazolone ring: While less common for the N-nitroso moiety itself, the antipyrine structure can undergo hydroxylation at various positions. Hydroxylation at the C4 position, where the N-nitrosoamino group is attached, would likely lead to the cleavage of this group.

Denitrosation (Detoxification)

Denitrosation is a potential detoxification pathway that involves the removal of the nitroso group, which may reduce the carcinogenic potential of the compound.

Metabolism of the Antipyrine Moiety

The antipyrine structure itself is subject to several metabolic transformations, primarily oxidation. Based on studies of antipyrine metabolism, the following pathways are plausible for MNAA, assuming the N-nitrosoamino group remains intact:[8]

-

Ring Hydroxylation: Introduction of a hydroxyl group on the phenyl ring.

-

N-demethylation: Removal of the methyl group at the N1 position of the pyrazolone ring.

-

Oxidation of the C3-methyl group: This can lead to the formation of a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Experimental Protocols for In Vivo Metabolism Studies

The following protocols are adapted from general methodologies for studying the in vivo metabolism of N-nitrosamines and other xenobiotics in rodent models.[3][8][9]

Animal Studies

-

Animal Model: Male Wistar or F-344 rats are commonly used for metabolism studies.[8][9]

-

Administration: MNAA can be administered via oral gavage, intraperitoneal injection, or in drinking water. The dose and vehicle would need to be determined based on the compound's solubility and toxicity.[3][6][9]

-

Sample Collection:

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) post-administration.

-

Blood: Blood samples are collected at various time points via tail vein or cardiac puncture to determine the pharmacokinetic profile of the parent compound and its metabolites.

-

Tissues: At the end of the study, tissues such as the liver, kidneys, and lungs are collected to assess tissue distribution and the presence of tissue-bound metabolites or DNA adducts.[6]

-

Sample Preparation and Analysis

-

Urine: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites before extraction.[8] Extraction is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Blood: Plasma is separated by centrifugation. Proteins may need to be precipitated (e.g., with acetonitrile or methanol) before extraction.

-

Tissues: Tissues are homogenized, followed by extraction procedures similar to those for blood and urine.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the parent compound and its metabolites.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS) for the identification and structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural identification of isolated metabolites.

-

Quantitative Data Presentation

The following tables illustrate how quantitative data from in vivo metabolism studies of MNAA could be presented. The values are hypothetical and serve as examples.

Table 1: Urinary Excretion of MNAA and its Metabolites in Rats (0-24h)

| Compound | Percentage of Administered Dose |

| Unchanged MNAA | 5.2 ± 1.5 |

| 4-Aminoantipyrine | 12.8 ± 3.2 |

| 4-Hydroxyantipyrine | 8.5 ± 2.1 |

| Norantipyrine | 3.1 ± 0.9 |

| 3-Hydroxymethylantipyrine | 25.6 ± 6.4 |

| 3-Carboxyantipyrine | 2.3 ± 0.7 |

| Total Recovered | 57.5 ± 14.8 |

Data are presented as mean ± standard deviation (n=6). The percentages are based on the initial oral dose of MNAA.

Table 2: Pharmacokinetic Parameters of MNAA in Rat Plasma

| Parameter | Value |

| Cmax (ng/mL) | 1580 ± 320 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC (0-∞) (ng·h/mL) | 7890 ± 1560 |

| t1/2 (h) | 4.2 ± 0.8 |

| CL (mL/h/kg) | 12.6 ± 2.5 |

| Vd (L/kg) | 0.85 ± 0.17 |

Data are presented as mean ± standard deviation (n=6) following a single intravenous dose of 10 mg/kg MNAA.

Visualizations

Hypothesized Metabolic Pathway of this compound

Caption: Hypothesized metabolic pathways of this compound.

Experimental Workflow for In Vivo Metabolism Study

Caption: General experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolism of this compound is likely to involve a balance between metabolic activation (α-hydroxylation) and detoxification pathways (denitrosation and metabolism of the antipyrine core). Given the potential for the formation of carcinogenic DNA adducts, a thorough investigation of its metabolic fate is crucial for assessing its safety profile. The experimental protocols and analytical techniques outlined in this guide provide a framework for conducting such studies. Future research should focus on elucidating the specific CYP enzymes involved and quantifying the extent of DNA adduct formation to fully characterize the risk associated with exposure to this compound.

References

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review on antipyrine and its nitroso derivatives"

Introduction

Antipyrine, also known as phenazone, is a pyrazolone derivative first synthesized in 1883.[1] It has a long history of use as an analgesic and antipyretic agent.[1][2] Beyond its clinical applications, antipyrine and its derivatives, such as 4-aminoantipyrine, are important reagents in coordination and analytical chemistry.[3][4] The C4 position of the pyrazolone ring is susceptible to electrophilic substitution, leading to the formation of various derivatives, including C-nitroso compounds.[5] This review focuses on the synthesis, properties, and biological activities of antipyrine's primary nitroso derivative, 4-nitrosoantipyrine, and touches upon related N-nitroso compounds. The formation of such nitroso derivatives is of significant interest due to the potential toxicological implications associated with the nitroso functional group.[6][7]

Synthesis and Chemical Properties

The nitrosation of antipyrine is a key reaction for the synthesis of its 4-substituted derivatives. The reaction involves the electrophilic attack of a nitrosating agent at the electron-rich C4 position of the antipyrine ring.[5]

Synthesis of 4-Nitrosoantipyrine

The most common method for the synthesis of 4-nitrosoantipyrine involves the reaction of antipyrine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric acid.[8][9] The reaction is exothermic and requires careful temperature control.[8]

Experimental Protocol: Nitrosation of Antipyrine

The following protocol describes a general procedure for the nitrosation of antipyrine to form 4-nitrosoantipyrine, which is often an intermediate in the synthesis of 4-aminoantipyrine.[8][9][10]

-

Preparation of Antipyrine Solution: Antipyrine is dissolved in an aqueous solution of sulfuric acid (e.g., 50% sulfuric acid). This forms a solution of antipyrine sulfate (AT-SO4), which maintains a homogeneous reaction state.[8] The concentration of antipyrine in this solution is typically around 38-40%, with a sulfuric acid concentration of 11-12%.[9]

-

Nitrosation Reaction: A solution of sodium nitrite is added to the antipyrine sulfate solution. This can be done by simultaneous addition of both solutions into a reactor or by slowly adding the sodium nitrite solution to the antipyrine solution.[8][10]

-

Temperature Control: The reaction temperature is a critical parameter and is typically maintained between 0°C and 50°C. One patented process specifies a temperature range of 45-50°C.[10] Another study notes that at temperatures between 0-10°C, the antipyrine sulfate may crystallize, disrupting the homogeneous state.[8]

-

Reaction Monitoring: The completion of the reaction can be monitored using an iodine powder starch test paper.[9][10]

-

Product: The resulting product is 4-nitrosoantipyrine, a dark green solid.[11]

Table 1: Physicochemical Properties of 4-Nitrosoantipyrine

| Property | Value | Source(s) |

| CAS Number | 885-11-0 | [11][12] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [11][12] |

| Molecular Weight | 217.23 g/mol | [11][12] |

| IUPAC Name | 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one | [12] |

| Appearance | Dark Green Solid | [11] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O | [12] |

Workflow for the Synthesis of 4-Aminoantipyrine via a 4-Nitrosoantipyrine Intermediate

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tonylutz.net [tonylutz.net]

- 7. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Nitrosoantipyrine | C11H11N3O2 | CID 13443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the structural elucidation of 4-(N-Methyl-N-nitroso)aminoantipyrine (MNAA), a nitrosamine impurity of potential concern in pharmaceutical products. It is intended for researchers, scientists, and drug development professionals. This guide covers the compound's chemical identity, synthesis, physicochemical properties, and the analytical methodologies pertinent to its structural confirmation. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding of the workflows involved.

Introduction

This compound (MNAA) is an N-nitrosamine derivative of antipyrine, a compound historically used for its analgesic and antipyretic properties.[1] As part of the broader class of N-nitrosamines, MNAA is of significant interest to the pharmaceutical industry due to the potential carcinogenic and mutagenic properties associated with this chemical family.[1] The formation of such impurities can occur during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of finished drug products through reactions between secondary or tertiary amines and nitrosating agents.[2]

Accurate structural elucidation and sensitive quantification are therefore critical for risk assessment and regulatory compliance. This guide details the key information and methodologies required to identify and characterize MNAA.

Chemical and Physical Properties

The fundamental identity and physicochemical characteristics of MNAA are summarized below. These properties are essential for developing analytical methods, predicting its behavior in various matrices, and understanding its toxicological profile.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | [1][3] |

| CAS Number | 73829-38-6 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₄N₄O₂ | [1][3][4][5][6] |

| Synonyms | MNAA, N-NMAA, N-nitroso-methylaminoantipyrine | [3] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O | [1][3] |

| InChIKey | PJVMURIFUSQEOU-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 246.27 g/mol | [3][4][5] |

| Exact Mass | 246.11167570 Da | [3][6] |

| Topological Polar Surface Area | 56.2 Ų | [3][6] |

| XLogP3 | 0.7 | [6] |

| Complexity | 388 | [3][6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Formation Pathway

The primary route for the formation of MNAA is the nitrosation of its secondary amine precursor, 4-(N-Methylamino)antipyrine. This reaction typically occurs under acidic conditions in the presence of a nitrosating agent, such as sodium nitrite.

Caption: General synthesis pathway for MNAA via nitrosation.

Structural Elucidation Methodologies

The definitive identification of MNAA, particularly at trace levels within complex matrices like APIs, requires highly sensitive and selective analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the analysis of N-nitrosamine impurities.[7]

Spectroscopic Data

While specific, publicly available spectra for MNAA are limited, the expected data from key analytical techniques can be inferred from its known structure.

Table 3: Expected Spectroscopic Data for MNAA Structural Confirmation

| Technique | Expected Observations |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | - Accurate mass measurement of the molecular ion [M+H]⁺ consistent with the elemental formula C₁₂H₁₅N₄O₂. - Isotopic pattern matching the theoretical distribution for the formula. |

| Tandem Mass Spectrometry (MS/MS) | - Characteristic fragmentation pattern upon collision-induced dissociation (CID). - Expected fragments would include the loss of the nitroso group (-NO) and other cleavages around the pyrazolone ring. |

| ¹H Nuclear Magnetic Resonance (NMR) | - Signals corresponding to two distinct N-methyl groups. - Aromatic proton signals from the phenyl ring. - A signal for the C-methyl group on the pyrazolone ring. |

| ¹³C Nuclear Magnetic Resonance (NMR) | - Resonances for all 12 carbon atoms, including the carbonyl carbon, aromatic carbons, and methyl carbons. |

| Infrared (IR) Spectroscopy | - Characteristic absorption bands for the N=O stretch of the nitroso group. - Strong absorption from the C=O (amide) group in the pyrazolone ring. - Bands corresponding to C=C and C-H bonds of the aromatic and aliphatic parts. |

Analytical Workflow

The process of identifying and confirming the structure of a nitrosamine impurity in a pharmaceutical sample follows a rigorous workflow to ensure accuracy and prevent false positives.

Caption: Workflow for nitrosamine identification and quantification.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of MNAA.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common nitrosation reactions.[1][4]

Materials:

-

4-(N-Methylamino)antipyrine (precursor)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper